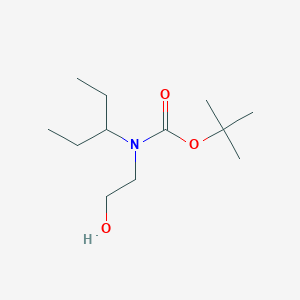

Tert-butyl (2-hydroxyethyl)(pentan-3-yl)carbamate

Description

Tert-butyl (2-hydroxyethyl)(pentan-3-yl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a 2-hydroxyethyl substituent, and a branched pentan-3-yl chain. This compound is structurally significant in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group serves as a temporary protective moiety for amines.

Properties

Molecular Formula |

C12H25NO3 |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-pentan-3-ylcarbamate |

InChI |

InChI=1S/C12H25NO3/c1-6-10(7-2)13(8-9-14)11(15)16-12(3,4)5/h10,14H,6-9H2,1-5H3 |

InChI Key |

KDTYJOFAHSPJLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)N(CCO)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

3 Analytical Data and Reaction Optimization

Yield and Purity Data Table

| Step | Reaction Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|

| Boc Protection | (Boc)2O, DMAP, THF, reflux, 3 h | 50.7-62 | Silica gel chromatography | White solid product |

| Hydroxyethyl Introduction | 2-Bromoethanol, K2CO3, MeOH, reflux, 3 h | 60-80 | Column chromatography | Hydroxyethyl substitution |

| Pentan-3-yl Introduction | n-BuLi, THF, -78°C to 0°C, 1 h | 64.9-70 | Column chromatography | Intermediate for carbamate step |

Spectroscopic Characterization

- NMR (1H and 13C): Characteristic signals for tert-butyl group (singlet ~1.5 ppm), hydroxyethyl methylene protons (~3.5-4.0 ppm), and pentan-3-yl methine/methylene protons.

- Mass Spectrometry: Molecular ion peaks consistent with molecular weight ~203 g/mol.

- IR Spectroscopy: Carbamate carbonyl stretch (~1700 cm^-1), hydroxyl group (~3300 cm^-1).

The preparation of tert-butyl (2-hydroxyethyl)(pentan-3-yl)carbamate involves multi-step synthesis starting from appropriate amine or aldehyde precursors. The key steps include Boc protection of the amine, installation of the hydroxyethyl group via nucleophilic substitution or reductive amination, and introduction of the pentan-3-yl substituent through organometallic chemistry or direct substitution.

Optimization of reaction conditions such as temperature control, solvent choice, and reaction time is critical to maximizing yield and purity. Purification is typically achieved by silica gel column chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-hydroxyethyl)(pentan-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbamate moiety can be reduced to form the corresponding amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl (2-hydroxyethyl)(pentan-3-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-hydroxyethyl)(pentan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamate moiety can undergo hydrolysis to release active amines. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their molecular properties, and substituent-driven differences:

Key Observations:

- Hydrophilicity: Ethoxy-chain derivatives (e.g., C₁₃H₂₅NO₆) demonstrate higher water solubility due to extended polar groups, whereas bromophenyl analogs (C₁₄H₁₉BrNO₃) prioritize lipophilicity .

- Stereochemical Influence : The (2S,3R)-hydroxypentan-3-yl configuration introduces chirality, critical for enantioselective synthesis or receptor binding .

Palladium-Catalyzed Cross-Coupling ()

- Reagents : Pd(dba)₂, tricyclohexylphosphane, boronate esters.

- Conditions : Dioxane/water mixtures, 80–100°C, argon atmosphere.

- Yield : 56–98%, depending on substituent complexity.

Carbamate Formation via Amine Protection ()

- Reagents : Boc anhydride or chloroformates.

- Conditions : Mild bases (e.g., K₂CO₃), polar aprotic solvents (DMF, THF).

- Applications : Selective amine protection in multistep syntheses, e.g., tert-butyl ((2S,3R)-2-hydroxypentan-3-yl)carbamate .

Challenges in Hydroxyethyl Substitution

Hydroxyethyl-containing analogs (e.g., C₁₂H₂₁NO₃) require careful handling to prevent oxidation or undesired side reactions. Purification often involves silica gel chromatography with gradients of ethyl acetate/hexane .

Physicochemical and Functional Properties

Hydrogen-Bonding Capacity

Hydroxyethyl and hydroxypentan substituents enhance hydrogen-bond donor/acceptor capacity, influencing crystallization behavior (). For example, tert-butyl (3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)carbamate forms stable crystalline phases due to intermolecular O–H···O interactions .

Thermal Stability

Boc-protected carbamates generally decompose above 150°C, with stability trends: bicyclic > aromatic > linear aliphatic. The triphenylethyl derivative (C₂₅H₂₇NO₂) exhibits exceptional thermal resistance due to aromatic stacking .

Biological Activity

Tert-butyl (2-hydroxyethyl)(pentan-3-yl)carbamate is a compound of interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is classified as a carbamate, a functional group characterized by the presence of a carbonyl adjacent to an amine. The structure can be represented as follows:

This compound's unique structure allows it to interact with biological systems, particularly as an enzyme inhibitor or in drug delivery systems.

Mechanisms of Biological Activity

1. Enzyme Inhibition:

Carbamates are known to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission. The mechanism involves the formation of a covalent bond between the carbamate group and the active site of the enzyme, leading to its inactivation. This interaction is reversible, allowing for potential therapeutic applications where enzyme modulation is beneficial.

2. Antioxidant Activity:

Research indicates that compounds similar to tert-butyl carbamates exhibit antioxidant properties. These compounds can quench free radicals and protect cells from oxidative stress, which is linked to various diseases including neurodegenerative disorders .

3. Drug Delivery Systems:

The hydroxyethyl group in this compound allows for modifications that can enhance drug delivery capabilities. By attaching various drug molecules, this compound can facilitate targeted delivery, improving therapeutic efficacy while minimizing side effects.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study evaluated the protective effects of similar carbamate compounds against oxidative stress-induced cell death in human neuroblastoma cells (SH-SY5Y). The results showed that these compounds could significantly reduce apoptosis markers and restore mitochondrial membrane potential, suggesting their potential use in neuroprotective therapies .

Q & A

Q. Table 1. Synthesis Route Optimization

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Boc Protection | 75 | 98 | DCM, RT, 12h | |

| Reductive Amination | 82 | 95 | NaBH4, MeOH, 0°C | |

| Enzymatic Resolution | 68 | >99 (ee) | Lipase AK, pH 7.5 |

Q. Table 2. Analytical Techniques for Structural Validation

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.